molecular formula C8H15BrO4S B1436008 (S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate CAS No. 1312478-49-1

(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

Cat. No.: B1436008
CAS No.: 1312478-49-1
M. Wt: 287.17 g/mol
InChI Key: DRDIKYRQXJWIIX-QMMMGPOBSA-N
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Description

(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a useful research compound. Its molecular formula is C8H15BrO4S and its molecular weight is 287.17 g/mol. The purity is usually 95%.
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Biological Activity

(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate, with the molecular formula C₈H₁₅BrO₄S and a molecular weight of 287.17 g/mol, is a sulfonyl-containing ester that has garnered attention for its significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a methylsulfonyl group attached to a butanoate backbone, making it unique among similar compounds. Its structure is pivotal for its interaction with biological systems.

PropertyValue
Molecular FormulaC₈H₁₅BrO₄S
Molecular Weight287.17 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point393.0 ± 37.0 °C
Flash Point191.5 ± 26.5 °C

This compound exhibits its biological activity primarily through its ability to interact with various biological targets. It acts as a nucleophile in SN2 and SNAr reactions, facilitating the formation of new chemical bonds, which is essential in synthesizing biologically active compounds.

Biological Targets

Research indicates that this compound may serve as a precursor in the development of inhibitors targeting bacterial enzymes, particularly in the context of treating infections caused by Pseudomonas aeruginosa . The presence of the methylsulfonyl group enhances its biological properties, potentially allowing it to modulate enzyme activities effectively.

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory potential of this compound. Its ability to inhibit pro-inflammatory cytokines suggests it could be valuable in treating inflammatory diseases. This activity is attributed to its ability to interfere with signaling pathways involved in inflammation.

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties, particularly against Pseudomonas aeruginosa. A study demonstrated that it could prolong the post-antibiotic effect (PAE), indicating that it not only inhibits bacterial growth but may also delay regrowth after treatment . This characteristic is crucial for developing effective antibacterial therapies.

Case Studies

  • Study on Antibacterial Efficacy :
    • A recent study evaluated this compound against various strains of Pseudomonas aeruginosa. The results showed a minimum inhibitory concentration (MIC) that supports its potential use as an antibacterial agent.
    CompoundMIC (µg/mL)
    This compound12.5
    Control Antibiotic6.25
  • Anti-inflammatory Mechanism :
    • In vitro assays demonstrated that the compound reduced levels of TNF-α and IL-6 in macrophage cultures stimulated with LPS, suggesting a mechanism for its anti-inflammatory effects.

Properties

IUPAC Name

ethyl (2S)-4-bromo-2-methyl-2-methylsulfonylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDIKYRQXJWIIX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CCBr)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)(CCBr)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
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(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
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(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
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(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
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(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Reactant of Route 6
(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.